![molecular formula C20H14F3N5O2S B2525401 N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-18-5](/img/structure/B2525401.png)

N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a derivative of thiazolo[3,2-b][1,2,4]triazole, a heterocyclic scaffold that has been extensively studied due to its potential pharmacological properties. Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a range of biological activities, including antiallergy, anticancer, and antifungal effects .

Synthesis Analysis

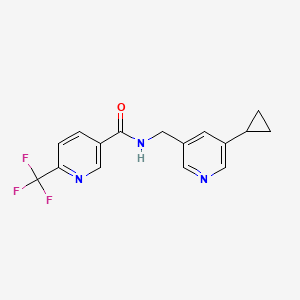

The synthesis of related thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of aminothiazoles with various reagents such as ethyloxalyl chloride to produce thiazolyloxamates, which have shown significant antiallergy activity . Another approach for synthesizing thiazolo[3,2-b][1,2,4]triazoles with chiral centers involves asymmetric Mannich-type additions, which proceed with high diastereoselectivity and good chemical yields . These methods provide a foundation for the synthesis of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide.

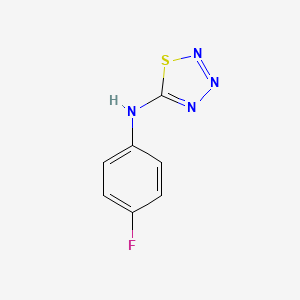

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a thiazole ring fused to a triazole ring. Substituents on the phenyl rings and the thiazole moiety play a crucial role in determining the biological activity of these compounds. For instance, the presence of fluorine atoms, as seen in the compound of interest, is known to influence the pharmacokinetic properties and can enhance the biological activity .

Chemical Reactions Analysis

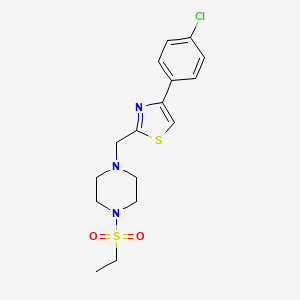

Thiazolo[3,2-b][1,2,4]triazole derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxamic acid derivatives can be hydrolyzed to enhance their activity . The presence of halogen substituents, such as fluorine, can also facilitate further chemical modifications, which can be exploited to synthesize compounds with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of these compounds. The presence of multiple aromatic rings and heteroatoms can also impact the solubility and the ability to form hydrogen bonds, which are important for their interaction with biological targets .

Aplicaciones Científicas De Investigación

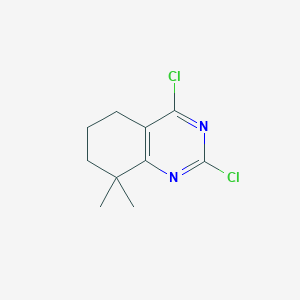

Synthesis and Structural Characterization

- Synthesis and structural characterization of isostructural compounds, showcasing the methodological advancements in crystallization and structure determination through single crystal diffraction, provide foundational knowledge for designing molecules with specific physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Agents

- Novel compounds have been synthesized as cytotoxic agents, characterized by infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction. These developments underscore the potential of thiazolo and triazol-based compounds in developing new antimicrobial and anticancer therapies (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Biological Activity Investigations

- Research on hybrid molecules containing penicillanic or cephalosporanic acid moieties and their biological activities highlights the exploration of these compounds for antimicrobial, antilipase, and antiurease activities. This indicates a broad spectrum of pharmacological targets for derivatives of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antiviral and Antidiabetic Applications

- The synthesis and biological evaluation of derivatives for anti-HSV-1, cytotoxic, antidiabetic, and antimicrobial activities provide insights into the potential therapeutic uses of these compounds. This research area demonstrates the versatility of thiazolo[3,2-b][1,2,4]triazol derivatives in treating various diseases, including viral infections and diabetes (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011; Faidallah, Khan, & Asiri, 2011).

Neurokinin-1 Receptor Antagonist

- The development of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This research highlights the potential for developing therapeutic agents targeting the neurokinin-1 receptor, which could have implications for treating emesis and depression (Harrison et al., 2001).

Propiedades

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZRLNMOQWHEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)